molecular formula C40H72O8Sn B156525 Dioctyltin bis(2-ethylhexyl maleate) CAS No. 10039-33-5

Dioctyltin bis(2-ethylhexyl maleate)

Cat. No.: B156525
CAS No.: 10039-33-5
M. Wt: 799.7 g/mol
InChI Key: LUHRVCWDUSUHMP-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctyltin bis(2-ethylhexyl maleate) is synthesized by reacting dioctyltin oxide with 2-ethylhexyl maleate under controlled conditions. The reaction typically involves heating the reactants in the presence of an esterification catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of dioctyltin bis(2-ethylhexyl maleate) involves large-scale esterification processes. The reactants, dioctyltin oxide and 2-ethylhexyl maleate, are combined in reactors equipped with temperature control systems to ensure optimal reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dioctyltin bis(2-ethylhexyl maleate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include tin oxides, reduced tin compounds, and substituted organotin compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dioctyltin bis(2-ethylhexyl maleate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dioctyltin bis(2-ethylhexyl maleate) involves its interaction with molecular targets through its tin center. The compound acts as a Lewis acid, facilitating various catalytic processes by accepting electron pairs from reactants. This interaction leads to the activation of the reactants and the subsequent formation of the desired products. The pathways involved in these processes are influenced by the specific reaction conditions and the nature of the reactants .

Properties

CAS No.

10039-33-5

Molecular Formula

C40H72O8Sn

Molecular Weight

799.7 g/mol

IUPAC Name

4-O-[[4-(2-ethylhexoxy)-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-(2-ethylhexyl) but-2-enedioate

InChI

InChI=1S/2C12H20O4.2C8H17.Sn/c2*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;2*1-3-5-7-8-6-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-8H2,2H3;/q;;;;+2/p-2

InChI Key

LUHRVCWDUSUHMP-UHFFFAOYSA-L

Isomeric SMILES

CCCCCCCC[Sn](OC(=O)/C=C/C(=O)OCC(CCCC)CC)(OC(=O)/C=C/C(=O)OCC(CCCC)CC)CCCCCCCC

SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC(CC)CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC(CC)CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC

10039-33-5

Pictograms

Irritant; Health Hazard

Origin of Product

United States

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